molecular formula C8H12O2 B1315213 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one CAS No. 1074-26-6

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

Cat. No.: B1315213
CAS No.: 1074-26-6
M. Wt: 140.18 g/mol
InChI Key: FUQGQRHDOMRUAA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-7-oxabicyclo[410]heptan-2-one is a bicyclic organic compound with the molecular formula C8H12O2 It is known for its unique structure, which includes a seven-membered ring with an oxygen atom and two methyl groups attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one typically involves the oxidation of cyclohexene derivatives. One common method is the oxidation of cyclohexene using dendritic complexes, which results in the formation of this compound . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various reagents, including halogens and organometallic compounds, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives, while reduction typically yields alcohols.

Scientific Research Applications

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing the enzyme’s activity. This interaction can alter the enzyme’s function, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in studies requiring precise control over molecular interactions and reactions.

Properties

IUPAC Name

5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(2)4-3-5(9)6-7(8)10-6/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQGQRHDOMRUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2C1O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485351
Record name 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-26-6
Record name 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
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5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Reactant of Route 3
5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Reactant of Route 4
5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Reactant of Route 5
5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Reactant of Route 6
5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

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